molecular formula C16H14N2O2 B2890504 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid CAS No. 1368732-31-3

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid

Cat. No.: B2890504
CAS No.: 1368732-31-3
M. Wt: 266.3
InChI Key: AICYRTAFWQHKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a high-purity benzimidazole derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. Benzimidazole scaffolds are recognized for their diverse biological activities. Specifically, substituted benzimidazole-5-carboxylic acids have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, demonstrating potential as leads for oncology research . Furthermore, structurally related benzimidazole compounds have been identified as potent allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), validating the benzimidazole core as a valuable template for antiviral drug development . The carboxylic acid functional group on this molecule provides a versatile handle for further chemical modification and synthesis of amide or ester derivatives, enabling structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity and for all safety and handling procedures.

Properties

IUPAC Name

2-benzyl-1-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICYRTAFWQHKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can lead to the formation of benzimidazole-5-carboxylate esters .

Scientific Research Applications

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzimidazole core structure allows for versatile interactions with various biomolecules, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) N1 Substituent Molecular Weight Key Properties/Activities Reference
2-Mercapto-5-benzimidazolecarboxylic Acid Mercapto H 194.21 Thiol reactivity, metal chelation
2-Methyl-1H-benzimidazole-5-carboxylic acid Methyl H 190.19 Moderate lipophilicity
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-Hydroxyphenyl H 268.24 Hydrogen-bonding capacity
2-(Hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid Hydroxymethyl Methyl 206.20 Enhanced aqueous solubility
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid Propyl H 232.26 Increased hydrophobicity
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid Benzyl Methyl 291.31 High lipophilicity, steric bulk Inferred

Impact of Substituents on Properties

A. Lipophilicity and Solubility

  • Methyl or propyl groups : Smaller alkyl chains (e.g., 2-methyl , 2-propyl ) balance lipophilicity and solubility.
  • Hydroxyphenyl group: Introduces polarity via phenolic -OH, enabling hydrogen bonding but requiring pH-dependent solubility .

B. Chemical Reactivity

  • Mercapto group : Enables disulfide bond formation or coordination with metal ions, useful in catalytic or therapeutic contexts .
  • Carboxylic acid: Serves as a hydrogen bond donor/acceptor, critical for target binding in drug design (e.g., angiotensin II antagonists in ).

Biological Activity

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a benzyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}
  • IUPAC Name : 2-benzyl-1-methyl-1H-benzimidazole-5-carboxylic acid

The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Klebsiella pneumoniae
  • Escherichia coli

The compound's mechanism of action involves interference with carbohydrate metabolism and inhibition of microtubule polymerization, which are crucial for cellular integrity and function .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50_{50} values indicating effective growth inhibition. For example, it showed promising results against MCF cell lines, enhancing apoptosis in a dose-dependent manner .
  • In Vivo Studies : In animal models, treatment with this compound resulted in significant tumor growth suppression, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Microtubule Interference : By disrupting microtubule polymerization, the compound affects cellular processes such as mitosis and intracellular transport.
  • Enzyme Inhibition : It may inhibit various enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer effects .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-benzimidazole-5-carboxylic acidC10_{10}H10_{10}N2_{2}O2_{2}Lacks benzyl substitution; smaller structure
2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acidC16_{16}H16_{16}N2_{2}O2_{2}Different position of carboxylic acid
1-Methyl-1H-benzimidazole-7-carboxylic acidC10_{10}H10_{10}N2_{2}O2_{2}Different substitution pattern; potential different biological activity

The unique combination of the benzyl group and the specific positioning of the carboxylic acid makes this compound particularly interesting for further research and application development.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Study on Anticancer Activity : A study involving various benzimidazole derivatives found that this compound had comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited lower minimum inhibitory concentration (MIC) values against resistant strains of bacteria compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. How can researchers design experiments to study its potential off-target effects in neurological systems?

  • Methodological Answer : Perform calcium imaging on primary neuronal cultures to assess interference with ion channels. Screen against GPCR panels (e.g., Eurofins CEREP) and use patch-clamp electrophysiology to evaluate hERG channel inhibition. Cross-reference with transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways .

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